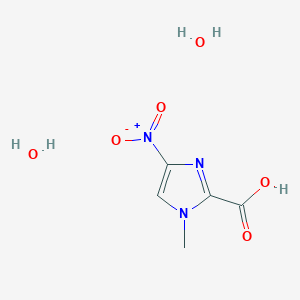
1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate typically involves the nitration of 1-methylimidazole followed by carboxylation. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: 1-Methyl-4-amino-1H-imidazole-2-carboxylic acid.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid.
Scientific Research Applications
1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-nitro-1H-imidazole-4-carboxylic acid: Similar structure but with different substitution patterns.
1-Methyl-4-nitro-1H-imidazole-2-carboxylate: An ester derivative of the compound.
1-Methyl-4-amino-1H-imidazole-2-carboxylic acid: A reduced form of the compound.
Uniqueness
1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and carboxylic acid groups allows for diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C5H9N3O6 |
|---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
1-methyl-4-nitroimidazole-2-carboxylic acid;dihydrate |
InChI |
InChI=1S/C5H5N3O4.2H2O/c1-7-2-3(8(11)12)6-4(7)5(9)10;;/h2H,1H3,(H,9,10);2*1H2 |
InChI Key |
WNJBAJKDNZQCBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C(=O)O)[N+](=O)[O-].O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















